molecular formula C15H15N5O2 B2672978 (2E)-3-(furan-2-yl)-N-(3-{[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}propyl)prop-2-enamide CAS No. 2035003-50-8

(2E)-3-(furan-2-yl)-N-(3-{[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}propyl)prop-2-enamide

Cat. No.: B2672978
CAS No.: 2035003-50-8
M. Wt: 297.318
InChI Key: NMDALRADYOBLJX-AATRIKPKSA-N
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Description

(2E)-3-(furan-2-yl)-N-(3-{[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}propyl)prop-2-enamide is a complex organic compound that features a furan ring, a triazolopyrimidine moiety, and an enamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(furan-2-yl)-N-(3-{[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}propyl)prop-2-enamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan-2-yl prop-2-enamide intermediate, followed by the introduction of the triazolopyrimidine moiety through a series of coupling reactions. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

For industrial-scale production, the synthesis process is optimized for efficiency and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques. The goal is to achieve high throughput while maintaining the quality and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(furan-2-yl)-N-(3-{[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}propyl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The enamide linkage can be reduced to form the corresponding amine.

    Substitution: The triazolopyrimidine moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. The reaction conditions typically involve specific temperatures, solvents, and catalysts to drive the reactions to completion.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can yield furan-2,3-dione derivatives, while reduction of the enamide linkage can produce the corresponding amine.

Scientific Research Applications

(2E)-3-(furan-2-yl)-N-(3-{[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}propyl)prop-2-enamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of advanced materials with unique properties, such as conductive polymers and organic semiconductors.

Mechanism of Action

The mechanism of action of (2E)-3-(furan-2-yl)-N-(3-{[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}propyl)prop-2-enamide involves its interaction with specific molecular targets and pathways. The triazolopyrimidine moiety is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. The furan ring and enamide linkage also contribute to the compound’s overall activity by influencing its binding affinity and stability.

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

    (2E)-3-(furan-2-yl)-N-(3-{[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}propyl)prop-2-enamide analogs: These compounds have similar structures but with slight modifications to the furan ring, triazolopyrimidine moiety, or enamide linkage.

    Triazolopyrimidine derivatives: Compounds that share the triazolopyrimidine core but differ in other structural features.

Uniqueness

What sets this compound apart is its unique combination of structural elements, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

(E)-3-(furan-2-yl)-N-[3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5O2/c21-14(6-5-13-4-2-8-22-13)16-7-1-3-12-9-17-15-18-11-19-20(15)10-12/h2,4-6,8-11H,1,3,7H2,(H,16,21)/b6-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMDALRADYOBLJX-AATRIKPKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C=CC(=O)NCCCC2=CN3C(=NC=N3)N=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=COC(=C1)/C=C/C(=O)NCCCC2=CN3C(=NC=N3)N=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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